REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]1(=[O:18])[O:17][CH2:16][CH2:15][CH2:14]1.[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1COCC1>[CH2:19]([CH:14]1[CH2:15][CH2:16][O:17][C:13]1=[O:18])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
63 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
268 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for additional 30 min at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
ADDITION
|
Details
|
the speed of the addition at such a rate that the temperature of the mixture
|
Type
|
CUSTOM
|
Details
|
remained below −60° C
|
Type
|
ADDITION
|
Details
|
the speed of the addition at such a rate that the temperature of the mixture
|
Type
|
CUSTOM
|
Details
|
remained below −60° C
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
the stirring of the reaction mixture
|
Type
|
WAIT
|
Details
|
was continued at −70° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was warmed-up to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of a small amount of water
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with 10% aqueous hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C1C(=O)OCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |